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molecular formula C9H9FO2 B1628276 4-(2-Fluoroethoxy)benzaldehyde CAS No. 2967-92-2

4-(2-Fluoroethoxy)benzaldehyde

Cat. No. B1628276
M. Wt: 168.16 g/mol
InChI Key: INJGNPMZUJFVFK-UHFFFAOYSA-N
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Patent
US04552894

Procedure details

The crude 4-(2-fluoroethoxy)benzaldehyde (35.6 g) was dissolved in 140 ml of ethanol, and 11.0 g of sodium borohydride was carefully added to the solution at 47° to 50° C. After adding sodium borohydride, the reaction was carried out at 50° C. for 2 hours. After the reaction, the reaction mixture was cooled to room temperature and water was added. The mixture was extracted with toluene. The toluene layer was washed with water and dried over anhydrous sodium sulfate. Toluene was evaporated under reduced pressure to give 32.4 g of 4-(2-fluoroethoxy)benzyl alcohol as crystals (m.p. 37.3°-38.0° C.).
Quantity
35.6 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][CH2:2][CH2:3][O:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[O:10])=[CH:7][CH:6]=1.[BH4-].[Na+].O>C(O)C>[F:1][CH2:2][CH2:3][O:4][C:5]1[CH:12]=[CH:11][C:8]([CH2:9][OH:10])=[CH:7][CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
35.6 g
Type
reactant
Smiles
FCCOC1=CC=C(C=O)C=C1
Name
Quantity
140 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
11 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with toluene
WASH
Type
WASH
Details
The toluene layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Toluene was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FCCOC1=CC=C(CO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 32.4 g
YIELD: CALCULATEDPERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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